molecular formula C24H19N3OS2 B3173795 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 950265-86-8

5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B3173795
CAS No.: 950265-86-8
M. Wt: 429.6 g/mol
InChI Key: SWGCUWIVCIVHEE-UHFFFAOYSA-N
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Description

5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a pyrrole ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrrole intermediates, followed by their coupling to form the desired compound. Common reagents used in these reactions include bromine, sodium hydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-phenyl-3-(1H-pyrrol-1-yl)thiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of the methylsulfanyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS2/c1-16-6-5-7-18(14-16)20-15-30-22(21(20)27-12-3-4-13-27)24-25-23(26-28-24)17-8-10-19(29-2)11-9-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGCUWIVCIVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 5
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

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